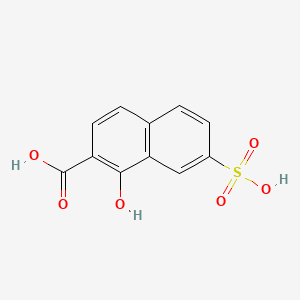

1-Hydroxy-7-sulfo-2-naphthoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Hydroxy-7-sulfo-2-naphthoic acid is a useful research compound. Its molecular formula is C11H8O6S and its molecular weight is 268.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Dye Chemistry

HSN is primarily used as an intermediate in the synthesis of dyes. Its chromogenic properties allow it to participate in reactions that yield vibrant colors, which are essential in industries such as textiles and printing. The compound can be modified to create different dye structures, enhancing its utility in producing specific shades and improving dye stability.

Table 1: Comparison of Dye Properties

| Compound Name | Color Stability | Solubility | Application Area |

|---|---|---|---|

| 1-Hydroxy-7-sulfo-2-naphthoic acid | High | Excellent | Textile dyes |

| 1-Hydroxy-2-naphthoic acid | Moderate | Good | Food colorants |

| 3-Hydroxy-4-sulfophenylazo-2-naphthoic acid | Low | Poor | Biological staining |

Biological Research Applications

The biological activity of HSN has been studied extensively, particularly regarding its interaction with biological receptors. Research indicates that HSN may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications.

Receptor Interaction Studies

HSN has shown potential in binding to aryl hydrocarbon receptors (AhR), which are involved in mediating responses to environmental toxins and regulating immune responses. This interaction could lead to further exploration of HSN as a therapeutic agent in inflammatory diseases.

Complex Formation Studies

Recent studies have investigated the complex formation equilibria between iron(III) ions and HSN. Such complexes are crucial for understanding metal ion transport and bioavailability in biological systems.

Table 2: Complex Formation Data

| Metal Ion | Complex Stability Constant (log K) | Application Area |

|---|---|---|

| Iron(III) | 5.2 | Nutritional biochemistry |

| Copper(II) | 4.8 | Environmental chemistry |

| Zinc(II) | 3.5 | Pharmacology |

Case Studies

- Anti-inflammatory Activity : A study demonstrated that HSN could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

- Dye Synthesis : HSN was successfully used as a precursor for synthesizing novel azo dyes with enhanced lightfastness and washfastness properties, showcasing its versatility in dye chemistry.

- Metal Ion Interaction : Research on the interaction of HSN with iron(III) revealed that it forms stable complexes, which may play a role in iron metabolism and transport within organisms.

Analyse Chemischer Reaktionen

Azo Coupling Reactions

The hydroxyl group at position 1 directs electrophilic substitution to the α-position (ortho/para), enabling azo coupling with diazonium salts. This reaction is critical in synthesizing bis-azo dyes for industrial applications.

Example Reaction:

1-Hydroxy-7-sulfo-2-naphthoic acid couples with diazotized aromatic amines under alkaline conditions (pH 8–8.5) to form bis-azo dyes. The sulfonic acid group enhances water solubility, while the hydroxyl group facilitates coupling at the α-position .

| Conditions | Product | Application |

|---|---|---|

| pH 8–8.5, 0–10°C | 4,4'-(4,4'-(5,5'-(1,4-phenylene)bis(1,3,4-oxadiazole))bis(phenylene))-bis-azo derivatives | Textile dyes, bioremediation |

Key Findings:

-

Coupling occurs preferentially at the α-position due to hydroxyl-group activation .

-

The sulfonic acid group does not inhibit coupling but improves dye solubility .

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification with alcohols under acidic catalysis, forming esters with modified physicochemical properties.

Example Reaction:

Reaction with methanol in the presence of H₂SO₄ yields methyl 1-hydroxy-7-sulfo-2-naphthoate. Ester derivatives exhibit reduced antimicrobial activity compared to the parent acid .

| Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Methyl ester | ~70% |

Key Findings:

-

Esterification diminishes biological activity, suggesting the free carboxylic acid is critical for interaction with microbial targets .

Oxidation and Enzymatic Degradation

The hydroxyl group undergoes enzymatic oxidation via dioxygenases in microbial degradation pathways. Although studied in structurally similar compounds (e.g., 1-hydroxy-2-naphthoic acid), this reaction likely applies to the 7-sulfo derivative.

Example Pathway:

this compound is cleaved by Fe(II)-dependent dioxygenases, consuming 1 mol O₂ per mole substrate to produce sulfonated aliphatic intermediates .

| Enzyme | Cofactor | Product | Kinetic Parameters |

|---|---|---|---|

| 1-Hydroxy-2-naphthoate dioxygenase | Fe(II) | 2-Carboxybenzalpyruvate analog | Kₘ = 10 µM, kₐₜₜ = 114 s⁻¹ |

Key Findings:

Sulfonic Acid Group Reactivity

The sulfonic acid group participates in salt formation and ion-exchange reactions. For example, neutralization with NaOH yields the sodium salt, enhancing solubility for industrial processes .

| Reaction | Conditions | Product |

|---|---|---|

| Neutralization with NaOH | Aqueous, 25°C | Sodium 1-hydroxy-7-sulfo-2-naphthoate |

Comparative Reactivity of Functional Groups

| Functional Group | Reaction Type | Reactivity | Directing Effect |

|---|---|---|---|

| Hydroxyl (position 1) | Azo coupling, oxidation | High (activates ring) | Ortho/para |

| Sulfonic acid (position 7) | Salt formation | Moderate (deactivates ring) | Meta |

| Carboxylic acid (position 2) | Esterification | High | N/A |

Eigenschaften

CAS-Nummer |

6407-91-6 |

|---|---|

Molekularformel |

C11H8O6S |

Molekulargewicht |

268.24 g/mol |

IUPAC-Name |

1-hydroxy-7-sulfonaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H8O6S/c12-10-8(11(13)14)4-2-6-1-3-7(5-9(6)10)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) |

InChI-Schlüssel |

YLUDZTLKTIZXBG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=CC(=C2O)C(=O)O)S(=O)(=O)O |

Kanonische SMILES |

C1=CC(=CC2=C1C=CC(=C2O)C(=O)O)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.